2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide
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Overview
Description
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide is a chemical compound with a molecular formula of C8H14ClNO3S It is characterized by the presence of a chloro group, a dioxo-thiolan ring, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency. The final product is purified using techniques like recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-thiolan ring to a thiolane ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide: Similar structure with a different alkyl group.
2-Chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a neopentyl group instead of a propyl group.
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylpropanamide: Similar structure with a propanamide moiety
Uniqueness
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-2-4-11(9(12)6-10)8-3-5-15(13,14)7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMQHOJWRWMEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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